

N-Phthaloyl-DL-methionine as a methionine derivative in research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Phthaloyl-DL-methionine*

Cat. No.: *B185324*

[Get Quote](#)

N-Phthaloyl-DL-methionine: A Technical Guide for Researchers

An In-depth Review of a Key Methionine Derivative in Scientific Research and Drug Development

Introduction

N-Phthaloyl-DL-methionine is a derivative of the essential amino acid DL-methionine, where the amino group is protected by a phthaloyl group. This modification imparts specific chemical properties that make it a valuable tool in various research applications, particularly in synthetic organic chemistry and early-stage drug discovery. The phthaloyl group serves as a robust protecting group for the primary amine of methionine, preventing its participation in unwanted side reactions during complex chemical syntheses, most notably in peptide synthesis.[1][2] Beyond its role in synthesis, as a methionine derivative, **N-Phthaloyl-DL-methionine** holds potential for investigation in biological systems where methionine metabolism is a key factor, such as in cancer and kidney disease research.[3][4] This technical guide provides a comprehensive overview of **N-Phthaloyl-DL-methionine**, including its synthesis, characterization, and known applications, with a focus on providing researchers, scientists, and drug development professionals with the detailed information required for its effective use.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of **N-Phthaloyl-DL-methionine** is essential for its application in research. Key physical and chemical data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₃ NO ₄ S	[5]
Molecular Weight	279.31 g/mol	[2]
CAS Number	5464-44-8	[4]
Appearance	White to off-white crystalline powder	
Boiling Point	492°C at 760 mmHg (Predicted)	
Storage Temperature	2-8°C	[2]
SMILES	CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O	[5]

Spectroscopic Data:

Characterization of **N-Phthaloyl-DL-methionine** is typically achieved through standard spectroscopic techniques. While a comprehensive public database of its spectra is not readily available, the expected spectral characteristics can be inferred from data on similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthaloyl group (typically in the range of 7.7-7.9 ppm), a multiplet for the alpha-proton of the methionine backbone, multiplets for the beta and gamma methylene protons, and a singlet for the methyl protons of the thioether group.
- ¹³C NMR:** The carbon NMR spectrum will display signals for the carbonyl carbons of the phthaloyl group and the carboxylic acid, aromatic carbons, and the aliphatic carbons of the

methionine side chain.

Infrared (IR) Spectroscopy: The IR spectrum of **N-Phthaloyl-DL-methionine** will exhibit characteristic absorption bands. Key expected peaks include:

- Strong carbonyl stretching vibrations from the phthalimide group (around 1770 and 1710 cm^{-1}).
- Carboxylic acid O-H stretching (broad band around 3000 cm^{-1}).
- Carboxylic acid C=O stretching (around 1700 cm^{-1}).
- C-H stretching from the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of **N-Phthaloyl-DL-methionine**.

- Predicted $[\text{M}+\text{H}]^+$: 280.06380 m/z[5]
- Predicted $[\text{M}-\text{H}]^-$: 278.04924 m/z[5]
- Fragmentation: Common fragmentation patterns would involve the loss of the carboxylic acid group, cleavage of the methionine side chain, and characteristic fragmentation of the phthalimide ring.[6][7]

Synthesis of N-Phthaloyl-DL-methionine

The synthesis of **N-Phthaloyl-DL-methionine** typically involves the reaction of DL-methionine with a phthaloylating agent. A common and mild method utilizes N-carbethoxyphthalimide, as described by Nefkens.[8] This method is advantageous as it proceeds under gentle conditions, minimizing the risk of racemization.

Experimental Protocol: Phthaloylation of DL-Methionine using N-Carbethoxyphthalimide

This protocol is a general procedure adapted from the Nefkens' method for the synthesis of N-phthaloyl amino acids.

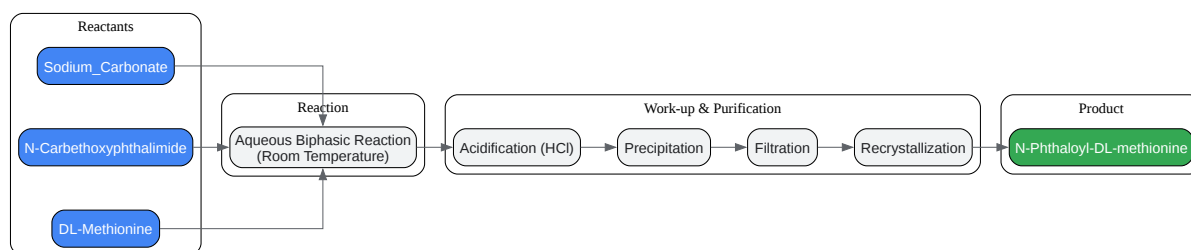
Materials:

- DL-Methionine
- N-Carbethoxyphthalimide
- Sodium Carbonate (Na_2CO_3)
- Water
- Hydrochloric Acid (HCl), dilute
- Ethanol

Procedure:

- **Dissolution of Amino Acid:** In a round-bottom flask, dissolve DL-methionine (1 equivalent) and sodium carbonate (1 equivalent) in water.
- **Reaction with Phthaloylating Agent:** To the stirred solution, add a solution of N-carbethoxyphthalimide (1.1 equivalents) in a suitable organic solvent like ethyl acetate.
- **Reaction:** Stir the biphasic mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, separate the aqueous layer. Wash the aqueous layer with ethyl acetate to remove any unreacted N-carbethoxyphthalimide and by-products.
- **Acidification:** Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid. This will precipitate the **N-Phthaloyl-DL-methionine**.
- **Isolation and Purification:** Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol-water.
- **Drying:** Dry the purified **N-Phthaloyl-DL-methionine** under vacuum to obtain a crystalline solid.

Expected Yield: Yields for this type of reaction are typically reported to be good to excellent.[8]



[Click to download full resolution via product page](#)

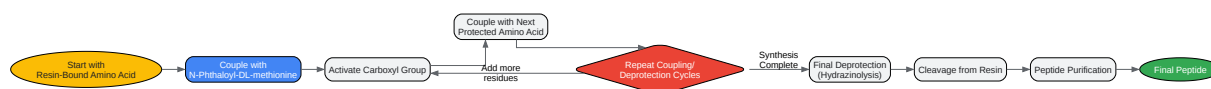
Synthesis workflow for N-Phthaloyl-DL-methionine.

Applications in Research

Role as a Protecting Group in Peptide Synthesis

The primary and most well-established application of **N-Phthaloyl-DL-methionine** is in peptide synthesis. The phthaloyl group provides robust protection for the alpha-amino group of methionine, allowing for the sequential coupling of other amino acids to the C-terminus without unwanted side reactions at the N-terminus.[6][9]

General Workflow for Peptide Synthesis using Phthaloyl Protection:



[Click to download full resolution via product page](#)

General workflow for solid-phase peptide synthesis.

The phthaloyl group is typically removed at the end of the synthesis using hydrazine (hydrazinolysis), which cleaves the imide to release the free amine and forms a stable phthalhydrazide byproduct.

Potential as a Methionine Analog in Biological Research

Given that many cancer cells exhibit a heightened dependence on exogenous methionine for their growth and survival, a phenomenon known as "methionine addiction," the use of methionine analogs is an area of active research.[3] By competing with natural methionine, these analogs have the potential to disrupt cancer cell metabolism. While specific studies on the anti-cancer effects of **N-Phthaloyl-DL-methionine** are limited, research on methionine restriction and other methionine analogs has shown promising results in preclinical models, suggesting this could be a fruitful area for future investigation.[1][10]

Similarly, methionine metabolism plays a significant role in kidney function and the progression of kidney disease.[11][12] Studies have shown that dietary methionine restriction can have protective effects on the kidneys.[13] **N-Phthaloyl-DL-methionine**, as a modified form of methionine, could potentially be explored as a tool to modulate methionine-dependent pathways in the context of renal research.

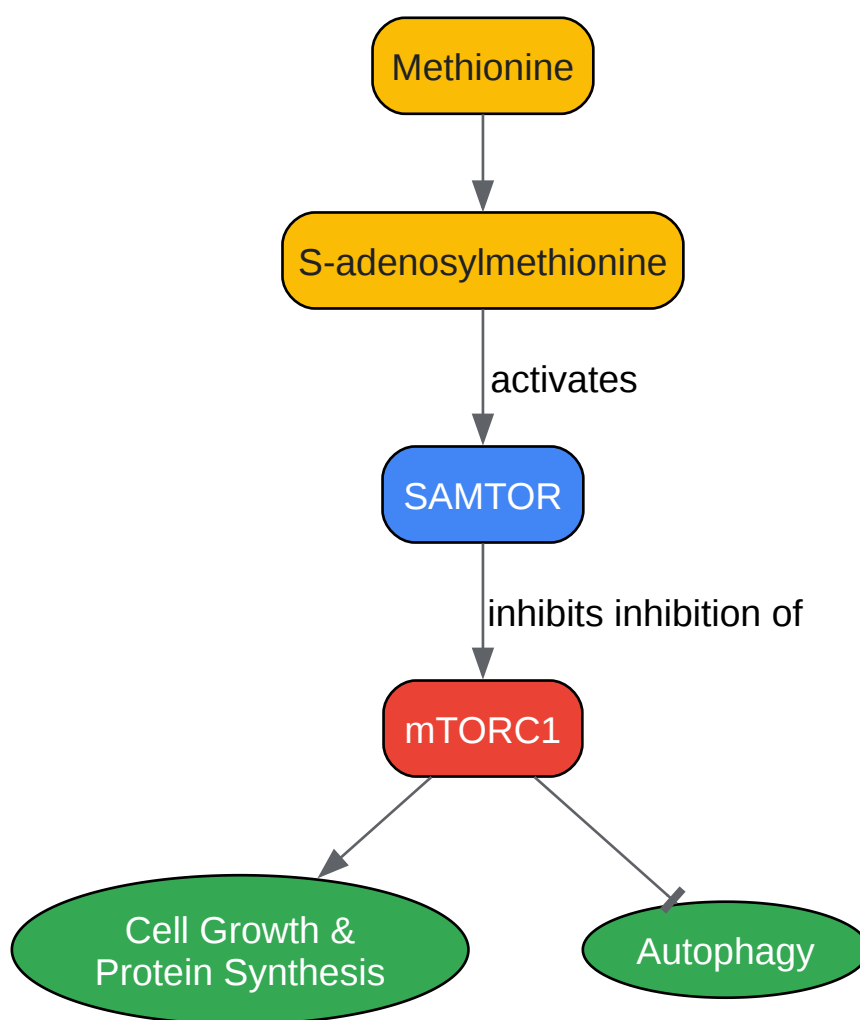
Methionine-Related Signaling Pathways

While there is no direct evidence of **N-Phthaloyl-DL-methionine**'s involvement in specific signaling pathways, its structural relationship to methionine suggests it could potentially influence pathways regulated by methionine availability. Understanding these pathways

provides a framework for designing experiments to investigate the biological effects of **N-Phthaloyl-DL-methionine**.

mTORC1 Signaling

The mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway is a central regulator of cell growth and proliferation and is highly sensitive to amino acid availability, including methionine.[14] Methionine, through its conversion to S-adenosylmethionine (SAM), influences mTORC1 activity. Low levels of methionine lead to the inhibition of mTORC1, which in turn can suppress cell growth and induce autophagy.

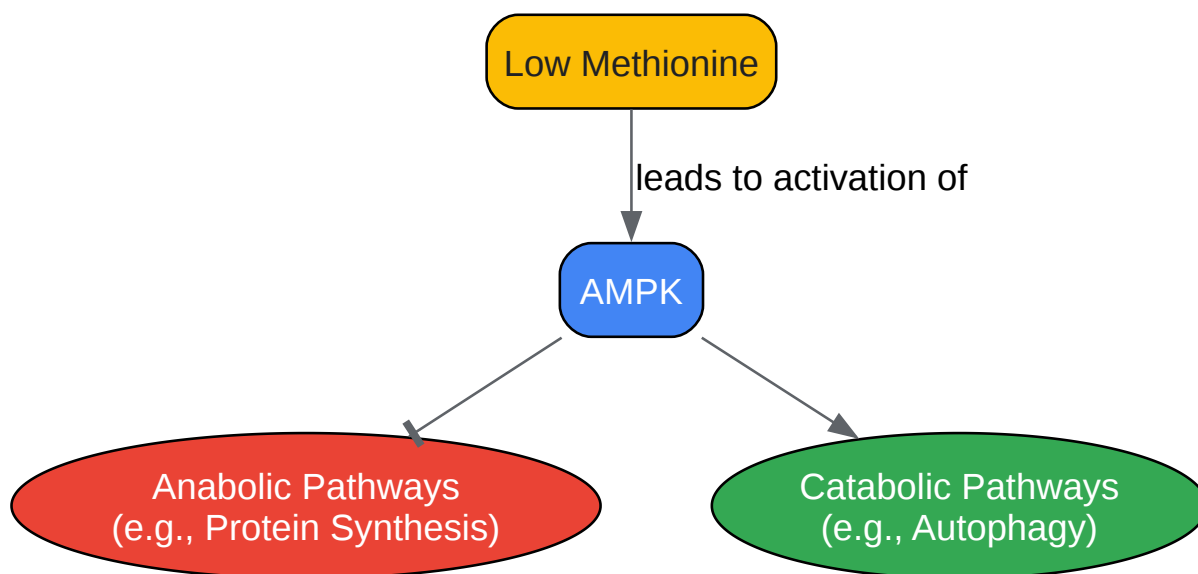


[Click to download full resolution via product page](#)

Simplified overview of methionine's role in mTORC1 signaling.

AMPK Signaling

AMP-activated protein kinase (AMPK) is a key energy sensor in the cell. Methionine deprivation has been shown to activate AMPK, which can lead to the inhibition of anabolic processes and the activation of catabolic pathways to restore energy balance.[15][16] The interplay between methionine levels and AMPK signaling is an important aspect of cellular metabolic regulation.

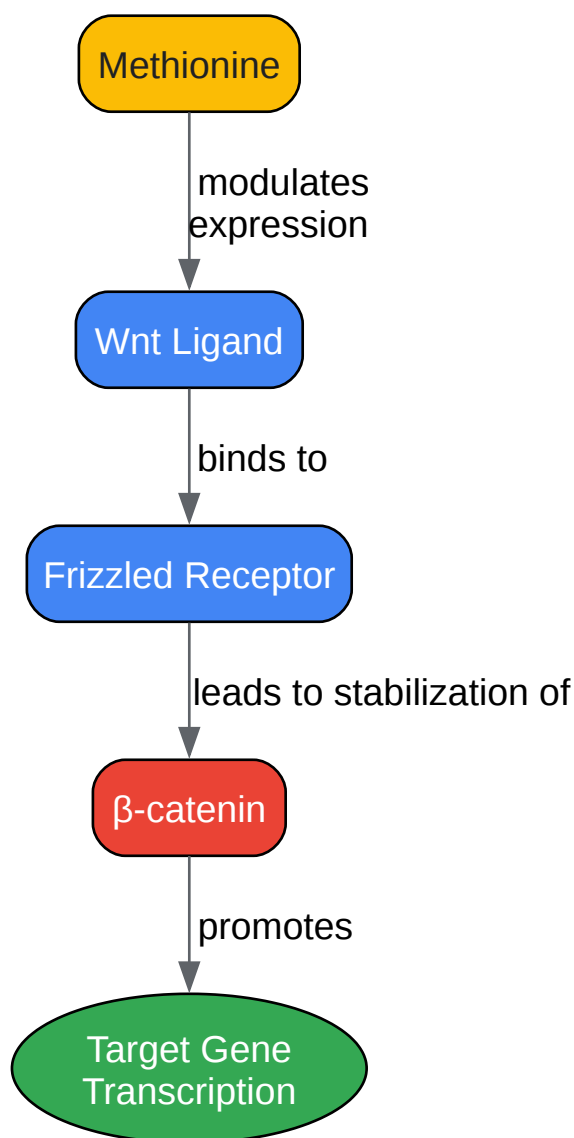


[Click to download full resolution via product page](#)

Methionine deprivation and its effect on AMPK signaling.

Wnt/ β -catenin Signaling

Recent studies have indicated a link between methionine metabolism and the Wnt/ β -catenin signaling pathway, which is crucial for development and tissue homeostasis.[4][17][18] Methionine has been shown to modulate the expression of key components of this pathway. This connection opens up possibilities for investigating how methionine derivatives like **N-Phthaloyl-DL-methionine** might influence Wnt-dependent cellular processes.



[Click to download full resolution via product page](#)

Influence of methionine on the Wnt/β-catenin signaling pathway.

Conclusion

N-Phthaloyl-DL-methionine is a valuable chemical entity for researchers in organic synthesis and those exploring the biological roles of methionine. Its primary utility as a protected amino acid for peptide synthesis is well-established. While its direct biological activities are not yet extensively documented, its relationship to methionine suggests significant potential for its use in studying methionine-dependent cellular processes, particularly in the fields of oncology and nephrology. The detailed information on its synthesis, characterization, and the context of related signaling pathways provided in this guide is intended to facilitate its effective application

in future research endeavors. Further investigation into the quantitative biological effects and specific molecular targets of **N-Phthaloyl-DL-methionine** is warranted and could reveal novel therapeutic and research opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. L-Methionine inhibits growth of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
2. L-methionine protects against nephrotoxicity induced by methotrexate through modulation of redox status and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
3. Targeting the methionine addiction of cancer - PMC [pmc.ncbi.nlm.nih.gov]
4. Methionine Modulates the Growth and Development of Heat-Stressed Dermal Papilla Cells via the Wnt/ β -Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
5. researchgate.net [researchgate.net]
6. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
7. researchgate.net [researchgate.net]
8. researchgate.net [researchgate.net]
9. researchgate.net [researchgate.net]
10. mdpi.com [mdpi.com]
11. A methionine-Mettl3-N6-methyladenosine axis promotes polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
12. Methionine abrogates the renoprotective effect of a low-protein diet against diabetic kidney disease in obese rats with type 2 diabetes | Aging [aging-us.com]
13. mdpi.com [mdpi.com]
14. Sensing and Signaling of Methionine Metabolism [mdpi.com]
15. mdpi.com [mdpi.com]

- 16. Targeting Methionine Metabolism Reveals AMPK-SAMTOR Signaling as a Therapeutic Vulnerability in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.biologists.com [journals.biologists.com]
- To cite this document: BenchChem. [N-Phthaloyl-DL-methionine as a methionine derivative in research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185324#n-phthaloyl-dl-methionine-as-a-methionine-derivative-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com